Physicochemical properties of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate
Physicochemical properties of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate
Abstract
Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate is a heterocyclic compound featuring a 1,6-naphthyridine core linked to a β-keto ester functional group. The 1,6-naphthyridine scaffold is a recognized pharmacophore present in numerous biologically active molecules, exhibiting properties ranging from anticancer to antimicrobial.[1][2] The β-keto ester moiety serves as a highly versatile synthetic handle, enabling a wide range of chemical transformations for the development of complex molecular architectures. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, outlines a robust methodology for its synthesis via Crossed Claisen Condensation, and details the necessary protocols for its purification and structural characterization. By synthesizing established chemical principles with data from analogous structures, this document serves as a foundational resource for researchers in medicinal chemistry and drug development exploring the potential of novel 1,6-naphthyridine derivatives.
Introduction: A Scaffold of Therapeutic Promise
The confluence of a privileged heterocyclic scaffold with a versatile synthetic functional group defines the scientific interest in Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate. Understanding its properties is the first step toward unlocking its potential in drug discovery.
The 1,6-Naphthyridine Core
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are a cornerstone of medicinal chemistry.[3] The specific isomer, 1,6-naphthyridine, is a multivalent scaffold that, when appropriately substituted, gives rise to a wide array of bioactivities.[4] Derivatives have been investigated and developed as potent inhibitors for targets such as fibroblast growth factor receptor 4 (FGFR4) in cancer therapy and as potential anti-HIV agents.[5][6] The arrangement of nitrogen atoms in the 1,6-naphthyridine core influences its hydrogen bonding capacity, metabolic stability, and overall molecular geometry, making it an attractive framework for designing targeted therapeutics.
The β-Keto Ester: A Gateway to Molecular Diversity
The ethyl 3-oxo-propanoate portion of the molecule is a classic β-keto ester. This functional group is prized in organic synthesis for the reactivity of the central methylene group, which is flanked by two carbonyls. The protons on this carbon are acidic (pKa ≈ 11 in similar systems), facilitating deprotonation to form a stabilized enolate.[7] This enolate is a potent nucleophile, capable of undergoing a variety of carbon-carbon bond-forming reactions, making the parent molecule an ideal intermediate for building libraries of complex drug candidates.
Synthesis and Purification Strategy
As specific literature on the synthesis of this exact molecule is sparse, a robust protocol can be designed based on fundamental and reliable organic reactions. The most logical and efficient approach is a Crossed Claisen Condensation.
Synthetic Rationale: The Crossed Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base to form a β-keto ester.[8] A "crossed" variant involves two different esters. For a successful crossed Claisen condensation with a high yield of a single product, one of the ester partners should lack α-hydrogens, rendering it unable to self-condense.[9]
In this proposed synthesis, a non-enolizable ester, such as Ethyl 1,6-naphthyridine-2-carboxylate, serves as the electrophile. The enolizable partner, ethyl acetate, is deprotonated by a strong base to form the nucleophilic enolate. The choice of base is critical; sodium ethoxide is ideal as it matches the alkoxy group of the esters, preventing transesterification, a common side reaction that would lead to a mixture of products.[10] The reaction is driven to completion by the final deprotonation of the newly formed β-keto ester, which is more acidic than the starting alcohol, making this step thermodynamically favorable.[7]
Detailed Experimental Protocol: Synthesis
Objective: To synthesize Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate.
Materials:
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Ethyl 1,6-naphthyridine-2-carboxylate
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with sodium ethoxide (1.1 equivalents) and anhydrous toluene.
-
Enolate Formation: Add anhydrous ethyl acetate (3.0 equivalents) dropwise to the stirred suspension at room temperature. Heat the mixture to 50-60°C for 1 hour to ensure complete enolate formation.
-
Condensation: Dissolve Ethyl 1,6-naphthyridine-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous toluene and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Quenching & Workup: Cool the mixture to 0°C in an ice bath. Slowly quench the reaction by adding 1 M HCl until the pH is approximately 6-7.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Caption: Workflow for the synthesis and purification of the target compound.
Recommended Protocol: Purification
The basic nitrogen atoms in the naphthyridine ring can interact strongly with the acidic silanol groups of a standard silica gel stationary phase, often leading to significant peak tailing and poor separation. To mitigate this, a modified approach is recommended.
Objective: To purify the crude product using column chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (TEA)
-
Crude Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a hexane/ethyl acetate mixture (95:5).
-
Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load the solid sample onto the top of the packed column.
-
Elution: Begin elution with a mobile phase of Hexane:Ethyl Acetate (9:1). It is highly recommended to add 0.1% (v/v) triethylamine (TEA) to the mobile phase to mask active silanol sites and improve peak shape.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate over several column volumes.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate.
Structural Elucidation and Physicochemical Properties
A suite of analytical techniques is required to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known structure and spectroscopic principles for analogous compounds.
Spectroscopic and Physical Data
| Property | Predicted / Known Value |
| Molecular Formula | C₁₃H₁₂N₂O₃ |
| Molecular Weight | 244.25 g/mol |
| Appearance | Light Brown Solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.3-9.5 (m, 1H, Ar-H), 8.3-8.8 (m, 3H, Ar-H), 7.8-8.0 (m, 1H, Ar-H), 4.25 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 4.10 (s, 2H, -COCH₂CO-), 1.30 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 195.0 (C=O, ketone), 168.0 (C=O, ester), 155-120 (Ar-C), 62.0 (-OCH₂-), 46.0 (-COCH₂CO-), 14.1 (-CH₃) |
| Mass Spec (ESI+) | m/z: 245.09 [M+H]⁺, 267.07 [M+Na]⁺ |
| IR Spectroscopy (KBr) | ν (cm⁻¹): ~3050 (Ar C-H), ~2980 (Aliphatic C-H), ~1740 (C=O, ester), ~1690 (C=O, ketone), ~1600, 1580 (C=C, C=N) |
| UV-Vis (EtOH) | λₘₐₓ: ~280-340 nm (due to extended π-conjugation of the naphthyridine system) |
Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the compound in methanol or acetonitrile.
-
Acquisition: Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
Caption: Standard workflow for the analytical characterization of the title compound.
Applications in Drug Discovery and Development
The true value of Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate lies in its potential as a versatile intermediate. The β-keto ester functionality is a launchpad for constructing a diverse range of more complex heterocyclic systems, a strategy often employed in medicinal chemistry to explore a wider chemical space and optimize pharmacological activity.
Potential Synthetic Transformations:
-
Knorr Pyrrole Synthesis: Reaction with an α-amino ketone to construct substituted pyrroles.
-
Hantzsch Pyridine Synthesis: Condensation with an aldehyde and a β-enaminone to form dihydropyridine derivatives, which can be oxidized to pyridines.
-
Pyrazolone Formation: Reaction with hydrazine derivatives to yield pyrazolones, another important class of bioactive heterocycles.
-
Alkylation/Acylation: The acidic methylene protons can be easily removed to form an enolate, which can be alkylated or acylated to introduce further diversity.
Caption: Synthetic utility of the title compound as a versatile intermediate.
Conclusion
Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate represents a molecule of significant strategic importance for synthetic and medicinal chemists. While detailed experimental data on this specific compound is not widely published, its structure allows for reliable prediction of its physicochemical properties and the formulation of robust synthetic and analytical protocols. Its synthesis is readily achievable through a Crossed Claisen Condensation, and its characterization can be accomplished using standard spectroscopic techniques. The dual functionality of a proven bioactive naphthyridine core and a versatile β-keto ester handle makes this compound a valuable building block for the discovery of next-generation therapeutics.
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